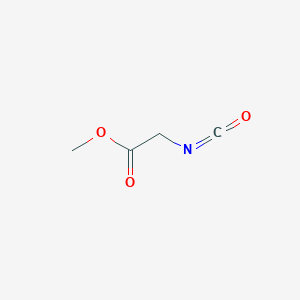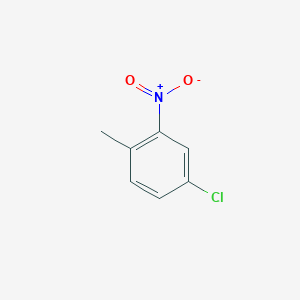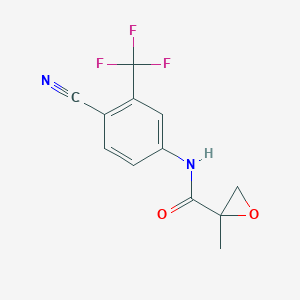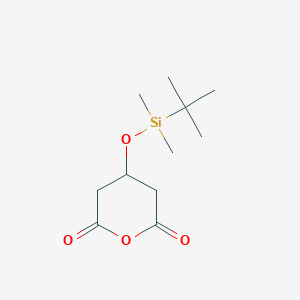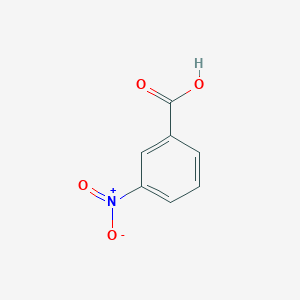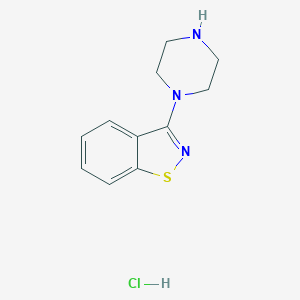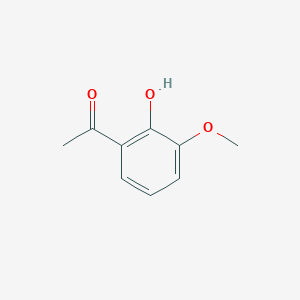
1-(2-Hidroxi-3-metoxifenil)etanona
Descripción general
Descripción
Synthesis Analysis The synthesis of 1-(2-Hydroxy-3-methoxyphenyl)ethanone and its related compounds involves various chemical reactions. One approach is the condensation reaction with N,N-dimethylformamide dimethyl acetal, leading to heterocyclization and the formation of isoflavones and other heterocycles with good yields (Moskvina et al., 2015). Another method involves the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, showcasing the compound's versatility in synthetic chemistry (Pimenova et al., 2003).
Molecular Structure Analysis The molecular structure of 1-(2-Hydroxy-3-methoxyphenyl)ethanone derivatives has been characterized through various analytical techniques. X-ray diffraction techniques and DFT calculations have revealed the isomeric structures and strong intramolecular hydrogen bonds within these compounds, highlighting their complex molecular architecture (Șahin et al., 2011).
Chemical Reactions and Properties The chemical reactions of 1-(2-Hydroxy-3-methoxyphenyl)ethanone include its involvement in the Ullmann reaction, yielding unexpected by-products, demonstrating its reactivity and the potential for diverse chemical transformations (Manzano et al., 2015). Additionally, its role in the synthesis of novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl) derivatives indicates its utility in creating bioactive compounds (Nagamani et al., 2018).
Physical Properties Analysis Research on the polymorphism and phase transition in derivatives of 1-(2-Hydroxy-3-methoxyphenyl)ethanone, like 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, offers insights into the material's physical properties. These studies reveal different packing schemes and phase transformations, which are essential for understanding the stability and applicability of these compounds (Suarez et al., 2017).
Chemical Properties Analysis The chemical properties of 1-(2-Hydroxy-3-methoxyphenyl)ethanone derivatives have been explored through their reactions to synthesize various antimicrobial and heterocyclic compounds. These reactions highlight the compound's versatility and potential for generating pharmacologically active molecules with significant bioactivity (Kumar et al., 2019).
Aplicaciones Científicas De Investigación
Estructura química y propiedades
“1-(2-Hidroxi-3-metoxifenil)etanona” también se conoce como Etanona, 1-(2-hidroxi-4-metoxifenil)-. Tiene una fórmula molecular de C9H10O3 y un peso molecular de 166.1739 . Este compuesto también está disponible como un archivo Mol 2d .
Despolimerización de la lignina
Este compuesto juega un papel importante en la despolimerización de la lignina, un polímero natural de la pared celular de las plantas. En un estudio sobre la despolimerización de la lignina en un sistema de agua/ácido fórmico, la Etanona, 1-(4-hidroxi-3-metoxifenil) se identificó como uno de los compuestos prominentes en el bio-aceite producido . La producción de oligómeros aromáticos con varios pesos moleculares se ajustó sustancialmente con la temperatura de reacción .
Síntesis de Bosutinib
Bosutinib, una pequeña molécula que inhibe las quinasas de tirosina BCR-ABL y src, se utiliza para tratar la leucemia mieloide crónica . La síntesis de Bosutinib podría implicar potencialmente el uso de this compound.
Síntesis conveniente de cuatro pasos
En un estudio, se llevó a cabo una síntesis conveniente de cuatro pasos de un compuesto, donde el compuesto deseado se obtuvo con un rendimiento del 51% como un polvo beige . Aunque no se menciona explícitamente el papel específico de this compound en esta síntesis, es posible que pueda estar involucrado en tales procesos de síntesis de varios pasos.
Mecanismo De Acción
Target of Action
1-(2-Hydroxy-3-methoxyphenyl)ethanone, also known as Ethanone, is a chemical compound with the molecular formula C9H10O3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the hydroxyl and carbonyl groups are involved in a strong intramolecular resonance-assisted hydrogen bond . This interaction could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It’s known that the compound can form molecular stacks in a certain direction with a centroid-to-centroid separation . This could potentially affect various biochemical pathways and their downstream effects.
Result of Action
It’s known that the compound has the ability to form strong intramolecular hydrogen bonds , which could potentially influence its molecular and cellular effects.
Action Environment
It’s known that the compound is a solid with a faint odor of vanilla . It’s soluble in hot water, alcohol, benzene, chloroform, DMSO, and DMF . These properties could potentially be influenced by environmental factors.
Direcciones Futuras
The compound “1-(2-Hydroxy-3-methoxyphenyl)ethanone” and its related compounds have a wide range of pharmacological properties and are used in the treatment of various conditions such as arthritis, asthma, atherosclerosis, and bowel disease . Future research could focus on further exploring these properties and finding new applications for these compounds.
Propiedades
IUPAC Name |
1-(2-hydroxy-3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-4-3-5-8(12-2)9(7)11/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEOJJIAYZCDPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220574 | |
| Record name | Acetophenone, 2-hydroxy-3'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
703-98-0 | |
| Record name | 2'-Hydroxy-3'-methoxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 703-98-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetophenone, 2-hydroxy-3'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxy-3-methoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-HYDROXY-3'-METHOXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHU0JK94DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(2-Hydroxy-3-methoxyphenyl)ethanone in the context of this research?
A: This compound, identified as "Impurity 4" or "O-acetoisovanillone impurity-2" in the study [], is not the primary focus but rather an impurity identified during the synthesis of acetovanillone. Acetovanillone is a crucial starting material for synthesizing iloperidone, an antipsychotic drug. Understanding and characterizing impurities like 1-(2-Hydroxy-3-methoxyphenyl)ethanone is vital for ensuring the quality, safety, and efficacy of the final drug product.
Q2: How was 1-(2-Hydroxy-3-methoxyphenyl)ethanone characterized in this study?
A2: The researchers used a combination of spectroscopic techniques to confirm the structure and identity of this impurity. These techniques included:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


